
2-Methyl-4-(oxolan-3-yloxy)pyrimidine
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Overview
Description
2-Methyl-4-(oxolan-3-yloxy)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a methyl group at position 2 and an oxolan-3-yloxy group at position 4 of the pyrimidine ring
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
Pyrimidine derivatives have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses .
Result of Action
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant anti-neuroinflammatory properties and promising neuroprotective activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxolan-3-yloxy)pyrimidine typically involves the reaction of 2-methylpyrimidine with oxolan-3-ol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs. The final product is typically subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxolan-3-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-3-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-4-(oxolan-3-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Methyl-4-(oxolan-3-yloxy)pyrimidine can be compared with other similar compounds, such as:
2-Methyl-4-(oxolan-2-yloxy)pyrimidine: Differing by the position of the oxolan group.
2-Methyl-4-(tetrahydrofuran-3-yloxy)pyrimidine: Differing by the type of heterocyclic group attached to the pyrimidine ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-Methyl-4-(oxolan-3-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure, which includes a pyrimidine core and an oxolane moiety, suggests possible interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methyl group at the 2-position and an oxolane ring at the 4-position, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Activity
Pyrimidine derivatives are also known for their anticancer properties. Research has demonstrated that certain compounds in this class can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that modifications to the pyrimidine structure can enhance its ability to induce apoptosis in tumor cells by activating specific signaling pathways, such as the MAPK pathway .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are crucial for DNA synthesis and cell signaling.
- Cell Cycle Arrest : Certain derivatives lead to cell cycle arrest in cancer cells, preventing further proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can trigger programmed cell death in malignant cells.
In Vitro Studies
A series of in vitro studies have evaluated the effects of pyrimidine derivatives on different cancer cell lines. For instance, a study reported that a related compound significantly inhibited the growth of A549 lung cancer cells and induced apoptosis through caspase activation .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
SCM5 | A549 | 10 | Apoptosis via caspase activation |
SCM9 | HeLa | 8 | Cell cycle arrest at G1 phase |
In Vivo Studies
In vivo studies using animal models have further supported the anticancer potential of pyrimidine derivatives. For example, administration of a related compound resulted in significant tumor reduction in xenograft models .
Research Findings
- Immunomodulatory Effects : Some studies suggest that pyrimidine derivatives can modulate immune responses by affecting cytokine production and lymphocyte proliferation. This could position them as candidates for treating autoimmune diseases .
- Antiviral Activity : There is emerging evidence that certain pyrimidines may inhibit viral replication, making them potential antiviral agents against pathogens like herpes simplex virus .
Properties
IUPAC Name |
2-methyl-4-(oxolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-10-4-2-9(11-7)13-8-3-5-12-6-8/h2,4,8H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISCPUANRTVOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.